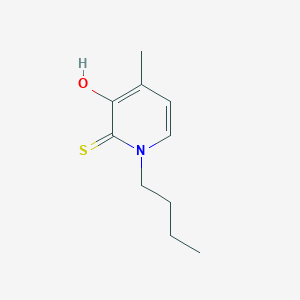
1-Butyl-3-hydroxy-4-methylpyridine-2-thione
Cat. No. B8311307
M. Wt: 197.30 g/mol
InChI Key: HSALSUVMZVMTPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08088924B2
Procedure details


To a solution of 1-butyl-3-hydroxy-4(N,N-dimethylaminomethyl)pyridine-2-thione (2-034-05) (1.0 g) in methylene chloride (20 mL) was added iodomethane (2.1 g) at room temperature. After the reaction mixture was stirred for 1 h, the solvent was evaporated under reduced pressure. To the residue were added ethanol (20 mL) and triphenylphosphine (1.6 g), and the reaction mixture was stirred at 75° C. for 20 h, and evaporated under reduced pressure. To the residue were added methanol (10 mL) and 1 mol/L aqueous sodium hydroxide solution (8 mL), and the reaction mixture was stirred at 60° C. for 2 h, and evaporated under reduced pressure. The crude product was purified by silica gel column chromatography (toluene/acetone=4/1) to give 1-butyl-3-hydroxy-4-methylpyridine-2-thione (2-034-06) (0.57 g, 70%) as an oil.
Name
1-butyl-3-hydroxy-4(N,N-dimethylaminomethyl)pyridine-2-thione
Quantity
1 g
Type
reactant
Reaction Step One



Yield
70%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:5]1[CH:10]=[CH:9][C:8]([CH2:11]N(C)C)=[C:7]([OH:15])[C:6]1=[S:16])[CH2:2][CH2:3][CH3:4].IC>C(Cl)Cl>[CH2:1]([N:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[C:7]([OH:15])[C:6]1=[S:16])[CH2:2][CH2:3][CH3:4]
|
Inputs


Step One
|
Name
|
1-butyl-3-hydroxy-4(N,N-dimethylaminomethyl)pyridine-2-thione
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)N1C(C(=C(C=C1)CN(C)C)O)=S
|
|
Name
|
|
|
Quantity
|
2.1 g
|
|
Type
|
reactant
|
|
Smiles
|
IC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After the reaction mixture was stirred for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the residue were added ethanol (20 mL) and triphenylphosphine (1.6 g)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred at 75° C. for 20 h
|
|
Duration
|
20 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the residue were added methanol (10 mL) and 1 mol/L aqueous sodium hydroxide solution (8 mL)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred at 60° C. for 2 h
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by silica gel column chromatography (toluene/acetone=4/1)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)N1C(C(=C(C=C1)C)O)=S
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.57 g | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 69.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
